
BIO399
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIO399 is a RORγt inverse agonist.
Applications De Recherche Scientifique
Biosensor Development for Pesticide Detection
BIO399 has been utilized in the development of biosensors for detecting organophosphorus pesticides. Istamboulié et al. (2007) describe a biosensor employing genetically engineered acetylcholinesterase (B394) for the highly sensitive detection of such pesticides. This biosensor, using magnetic microbeads, demonstrated a significant increase in sensitivity compared to traditional sensors, capable of detecting concentrations as low as 1.31x10^(-11)M for specific pesticides (Istamboulié et al., 2007).
Investigating Mitochondrial Activity and Cytoprotection
In the study of mitochondrial bioenergetics and oxidative stress, BIO399 (referred to as AP39) was found to have cytoprotective effects and to protect against mitochondrial DNA damage in endothelial cells. Szczesny et al. (2014) showed that AP39 improved mitochondrial function and reduced oxidative damage under stress conditions, indicating its potential as a therapeutic agent for diseases related to mitochondrial dysfunction (Szczesny et al., 2014).
Enhancing Bioimaging Techniques
BIO399 has contributed to advancements in bioimaging, particularly in visualizing infections in animal models. Francis et al. (2001) utilized a genetically modified bacterium, Streptococcus pneumoniae, for bioluminescent imaging in live mice. This method allowed for non-invasive monitoring of pneumococcal infections and antibiotic treatment efficacy in real-time (Francis et al., 2001).
Applications in Gene Delivery and RNA Interference
BIO399 has been instrumental in developing gene delivery systems and RNA interference techniques. Zhao et al. (2017) describe using a surface charge tunable fluorescent protein (H39GFP) for OR logic gates in living cells. This technology facilitated the transfection of functional nucleic acids and RNA interference, showcasing potential applications in targeted gene therapy (Zhao et al., 2017).
Investigating Protein Engineering and Sensor Development
Lei et al. (2015) demonstrated the use of a variant of green fluorescent protein (H39GFP), developed through protein resurfacing, for detecting copper(II) ions and acetylcholinesterase activity. This approach highlights the potential of engineered proteins in creating sensitive and versatile biosensors (Lei et al., 2015).
Enhancing Biomarker Detection
Du et al. (2011) developed an electrochemical immunosensor using graphene oxide as a nanocarrier to detect phosphorylated proteins, which are crucial biomarkers in clinical diagnoses. The enhanced sensitivity of this method, facilitated by the use of BIO399, indicates its utility in early disease detection (Du et al., 2011).
Propriétés
Formule moléculaire |
C23H27F3N2O4S |
|---|---|
Poids moléculaire |
484.5342 |
Nom IUPAC |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide |
InChI |
InChI=1S/C23H27F3N2O4S/c1-6-27-19-10-8-17(12-20(19)32-14-22(4,5)21(27)29)28(13-23(24,25)26)33(30,31)18-9-7-15(2)16(3)11-18/h7-12H,6,13-14H2,1-5H3 |
Clé InChI |
NWOKNZFZDJIXMB-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=C(N(S(C2=CC=C(C)C(C)=C2)(=O)=O)CC(F)(F)F)C=C1OCC3(C)C)C3=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BIO399; BIO 399; BIO 399; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



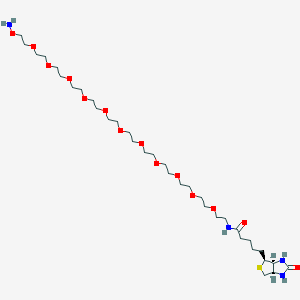
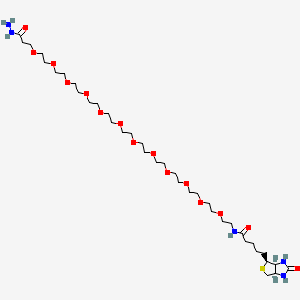
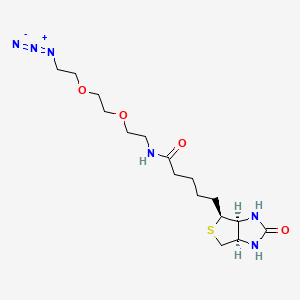

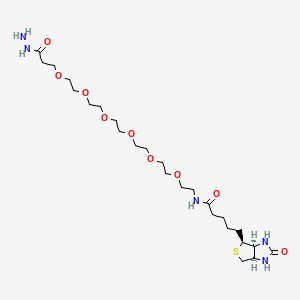
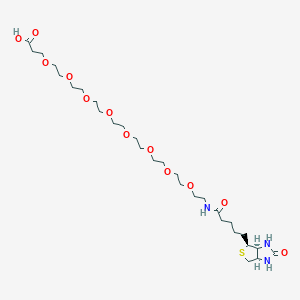
![N-[4-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B1192325.png)
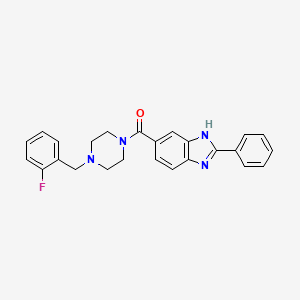
![[(3aR,4R,9bR)-4-(hydroxymethyl)-8-[2-(2-methoxyphenyl)ethynyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B1192335.png)